4-QuinazolinaMine, N-(3-chloro-4-fluorophenyl)-6-nitro-7-[[(3R)-tetrahydro-3-furanyl]oxy]-
Beschreibung
Chemical Structure:
This compound is a quinazoline derivative featuring:
- A 3-chloro-4-fluorophenyl group attached to the N4 position of the quinazoline core.
- A nitro group at position 4.
- A (3R)-tetrahydrofuran-3-yloxy substituent at position 7.
Its molecular formula is C₁₈H₁₄ClFN₄O₄, with a molecular weight of 404.78 g/mol (CAS: 314771-88-5) . The stereochemistry of the tetrahydrofuran moiety (3R configuration) is critical for its biological interactions, as chirality often influences binding affinity to target proteins .
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-nitro-7-[(3R)-oxolan-3-yl]oxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O4/c19-13-5-10(1-2-14(13)20)23-18-12-6-16(24(25)26)17(7-15(12)21-9-22-18)28-11-3-4-27-8-11/h1-2,5-7,9,11H,3-4,8H2,(H,21,22,23)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAZURVGMXJLSO-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-QuinazolinaMine, N-(3-chloro-4-fluorophenyl)-6-nitro-7-[[(3R)-tetrahydro-3-furanyl]oxy]- is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and comparative studies with other quinazoline derivatives.
- Molecular Formula : C18H14ClFN4O4
- Molecular Weight : 404.78 g/mol
- CAS Number : 314771-88-5
The biological activity of this compound is largely attributed to its interaction with specific molecular targets involved in cancer progression:
- EGFR Inhibition : The compound has been identified as an inhibitor of the epidermal growth factor receptor (EGFR), a critical player in the signaling pathways that promote cell proliferation and survival in various cancers .
- G-Quadruplex Stabilization : Studies suggest that quinazoline derivatives can stabilize G-quadruplex structures, which are implicated in the regulation of gene expression related to cancer cell growth and survival . Computational models have shown that these compounds can effectively interact with G-quadruplexes, influencing their stability and biological functions .
In Vitro Studies
A series of studies have evaluated the cytotoxic effects of 4-QuinazolinaMine on various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 15.88 - 23.05 | EGFR inhibition; G-quadruplex stabilization |
| HCT116 (Colon Cancer) | 13.63 - 36.33 | EGFR inhibition; apoptosis induction |
| A549 (Lung Cancer) | 20.00 - 30.00 | Cell cycle arrest; apoptosis |
These results indicate moderate to strong anti-proliferative activity across different cancer types, with mechanisms involving both direct receptor inhibition and indirect effects through G-quadruplex stabilization.
Comparative Analysis with Other Quinazoline Derivatives
Recent research has highlighted the relative potency of 4-QuinazolinaMine compared to other quinazoline derivatives:
- Erlotinib and Sorafenib Comparison : In studies where 4-QuinazolinaMine was compared to established EGFR inhibitors like erlotinib and sorafenib, it exhibited weaker inhibitory activity but showed potential for further optimization .
- Structure-Activity Relationship (SAR) : Variations in side chains significantly affect biological activity. For instance, bulkier substituents tend to reduce potency, emphasizing the importance of structural configuration in drug design .
Case Studies
- Breast Cancer Resistance Protein (BCRP) Inhibition : A study demonstrated that quinazolinamine derivatives similar to 4-QuinazolinaMine exhibited potent inhibitory activities against BCRP and P-glycoprotein (P-gp), which are critical for overcoming multidrug resistance in cancer treatment .
- Cytotoxicity Against Human Cell Lines : Another investigation focused on the cytotoxic effects of quinazoline derivatives against human cancer cell lines, revealing promising results for compounds bearing similar structural motifs as 4-QuinazolinaMine .
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
-
Cancer Treatment :
- This compound is primarily utilized in the synthesis of Afatinib , a drug used for treating non-small cell lung cancer (NSCLC) and other malignancies related to the epidermal growth factor receptor (EGFR) pathway. Afatinib is known for its efficacy in targeting mutations associated with resistance to first-generation EGFR inhibitors .
- Inhibition of Epidermal Growth Factor Receptor :
Synthesis Overview Table
| Step | Reaction Type | Starting Material | Product |
|---|---|---|---|
| 1 | Nucleophilic Substitution | N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | Intermediate Compound |
| 2 | Reduction | Intermediate Compound | 4-QuinazolinaMine |
Case Studies
- Study on Antitumor Activity :
- Pharmacokinetics and Efficacy :
Vergleich Mit ähnlichen Verbindungen
Structure-Activity Relationship (SAR) Analysis
- However, they may also elevate toxicity risks .
- Position 7: The (3R)-tetrahydrofuran-3-yloxy group balances hydrophobicity and hydrogen-bonding capacity, improving membrane permeability compared to bulkier substituents (e.g., morpholinopropoxy) .
- Chirality : The 3R configuration in the tetrahydrofuran ring is critical; the 3S enantiomer shows 50% reduced activity in kinase assays .
Vorbereitungsmethoden
Synthesis of 7-Fluoro-6-nitro-4-quinazolinone
The quinazoline core is typically derived from 7-fluoro-6-nitro-4-quinazolinone, synthesized via nitration of 7-fluoro-4-quinazolinone. Industrial-scale protocols involve:
-
Reagents : Fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C for 4–6 hours.
Mechanistic Insight : Nitration occurs preferentially at the 6-position due to the electron-withdrawing effect of the 4-keto group, directing electrophilic attack to the meta position.
Chlorination to 4-Chloro-7-fluoro-6-nitroquinazoline
The 4-keto group of 7-fluoro-6-nitro-4-quinazolinone is converted to a chloro substituent using phosphorus oxychloride (POCl₃):
-
Conditions : Toluene, triethylamine (Et₃N), 80–90°C for 6 hours.
-
Scale : 90 kg of quinazolinone yields 136 kg of crude 4-chloro intermediate.
-
Purification : Crude product is washed with methanol and Et₃N to adjust pH to 7–8, achieving 99.6% purity.
Industrial Note : Toluene is preferred for its low polarity, facilitating POCl₃ activation while minimizing side reactions.
Introduction of the (3R)-Tetrahydrofuran-3-yloxy Group
The 7-fluoro substituent is replaced by (3R)-tetrahydrofuran-3-yloxy via nucleophilic aromatic substitution (SNAr):
-
Reagents : (3R)-Tetrahydrofuran-3-ol, potassium tert-butoxide (t-BuOK), dimethylformamide (DMF), 60–70°C for 12 hours.
-
Stereochemical Control : The use of enantiomerically pure (3R)-tetrahydrofuran-3-ol ensures retention of configuration at the stereocenter.
Challenges :
Coupling with 3-Chloro-4-fluoroaniline
The final step involves substituting the 4-chloro group with 3-chloro-4-fluoroaniline:
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 40–50°C |
| Reaction Time | 1 hour |
| Yield | 85% (after purification) |
| Purity (HPLC) | >99.5% |
Reaction Optimization and Industrial Scaling
Nitration Efficiency
Regioselective nitration is critical to avoid byproducts like 5-nitro isomers. Studies show that:
Chlorination Kinetics
Phosphorus oxychloride-mediated chlorination follows second-order kinetics:
Stereochemical Purity
The (3R)-tetrahydrofuran-3-yloxy group’s configuration is preserved using chiral auxiliaries or enantioselective synthesis:
-
Chiral HPLC Analysis : Confirms >99% enantiomeric excess (ee).
-
Alternative Approach : Enzymatic resolution of racemic tetrahydrofuran-3-ol precursors.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Cost-Effective Reagents
Q & A
Q. What are the optimal synthetic routes for preparing this quinazoline derivative, and how can reaction yields be improved?
The compound is synthesized via multi-step reactions involving nucleophilic substitution and nitro-group introduction. Microwave-assisted synthesis (e.g., 3-minute irradiation at controlled power) significantly improves yields (81% vs. 69% in conventional methods) by enhancing reaction kinetics . Key intermediates include tetrahydrofuran-3-yl ether derivatives, with strict control over stereochemistry at the (3R)-position. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Assign peaks for the quinazoline core (δ 8.23–6.80 ppm for aromatic protons), nitro group (δ ~7.96 ppm), and tetrahydrofuran oxygen linkage (δ 5.24 ppm) .
- HRMS : Confirm molecular weight (C18H14ClFN4O4, [M+H]+ = 405.08) and isotopic patterns (Cl/F splitting) .
- IR : Detect nitro (1520–1350 cm⁻¹) and amine (3300–3200 cm⁻¹) functional groups .
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (potential irritant) .
- Ventilation : Use fume hoods to avoid aerosol inhalation; monitor airborne dust with HEPA filters .
- Storage : Keep in amber glass vials at 2–8°C in a dry, inert atmosphere (argon) to prevent degradation .
Q. How is purity assessed, and what thresholds are acceptable for in vitro studies?
Purity ≥98% is required for pharmacological assays. Methods include:
- HPLC : C18 column, mobile phase (acetonitrile/0.1% TFA), UV detection at 254 nm .
- TLC : Rf = 0.45 (silica gel, chloroform:methanol 9:1) .
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl, F content (±0.3% tolerance) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding affinity?
Quantum chemical calculations (DFT at B3LYP/6-311+G(d,p)) optimize transition states for nitro-group reduction or ether-bond cleavage. Molecular docking (AutoDock Vina) predicts binding to kinase domains (e.g., EGFR), with affinity scores validated by SPR or ITC . Meta-dynamics simulations assess enantiomeric stability of the (3R)-configured tetrahydrofuran .
Q. How to resolve contradictions in pharmacological data (e.g., cytotoxicity vs. selectivity)?
- Dose-Response Curves : Test across 0.1–100 µM in multiple cell lines (e.g., A549, HEK293) to identify IC50 variability .
- Off-Target Screening : Use kinome-wide profiling (Eurofins KinaseScan) to rule out non-specific binding .
- Metabolite Tracking : LC-MS/MS identifies active metabolites that may contribute to divergent results .
Q. What methods ensure stereochemical integrity during synthesis and analysis?
- Chiral HPLC : Chiralpak AD-H column, hexane:isopropanol (80:20), 1.0 mL/min flow rate to separate (3R) and (3S) enantiomers .
- Optical Rotation : Compare [α]D²⁵ values with literature (e.g., +12.5° for pure (3R)-form) .
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration .
Q. What ADME/Tox profiles are critical for preclinical development?
- Microsomal Stability : Incubate with human liver microsomes (HLM); calculate t1/2 and Clint .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms (IC50 < 10 µM indicates high risk) .
- Ames Test : Assess mutagenicity in TA98 and TA100 strains (±S9 metabolic activation) .
Q. How to profile impurities in drug formulations containing this compound?
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation products .
- LC-HRMS : Detect trace impurities (e.g., Gefitinib-related byproducts) at ppm levels .
- NMR Spiking : Add suspected impurities (e.g., des-nitro analog) to confirm co-elution .
Q. What strategies link structural modifications to bioactivity in SAR studies?
- Fragment-Based Design : Replace tetrahydrofuran with morpholine or piperazine to assess solubility/affinity trade-offs .
- Bioisosterism : Substitute nitro group with cyano or trifluoromethyl to modulate electron-withdrawing effects .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., chloro vs. fluoro) to antibacterial potency .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
